molecular formula C14H20SSi2 B1281110 2,5-Bis[(trimethylsilyl)ethynyl]thiophene CAS No. 79109-69-6

2,5-Bis[(trimethylsilyl)ethynyl]thiophene

Cat. No. B1281110
Key on ui cas rn: 79109-69-6
M. Wt: 276.55 g/mol
InChI Key: RAPGDWBCCYLGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07659353B2

Procedure details

To a 250 mL flask were added 2.5 g of 2,5-diiodothiophene (7.44 mmol), 100 mg of Cul, and 220 mg of Pd(Ph3P)2Cl2 under nitrogen. Then 100 mL of triethylamine (TEA) and 5.0 mL of trimethylsilylacetylene (3.40 g, 35 mmol) were injected. The reaction mixture was allowed to stir at room temperature for 12 hours. The precipitate was removed by filtration and the solvent of the filtrate was evaporated. The crude intermediate, i.e. 2,5-bis(trimethylsilylethynyl)thiophene, was purified by column chromatography and thus hydrolysed with 3 g KOH (53.6 mmol) in 70 mL methanol for 2 hours. The solution was poured into a large amount of water, and extracted with diethyl ether twice. The resultant solution was washed with water three times, dried over magnesium sulphate, and then the solvent was removed under reduced pressure to give 2,5-diethynylthiophene as a pale yellow liquid (0.71 g, 72%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
220 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
IC1SC(I)=CC=1.C[Si](C#C)(C)C.C[Si]([C:18]#[C:19][C:20]1[S:21][C:22]([C:25]#[C:26][Si](C)(C)C)=[CH:23][CH:24]=1)(C)C.[OH-].[K+]>CO.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O.C(N(CC)CC)C>[C:19]([C:20]1[S:21][C:22]([C:25]#[CH:26])=[CH:23][CH:24]=1)#[CH:18] |f:3.4,^1:37,56|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
IC=1SC(=CC1)I
Name
Quantity
220 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Three
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C#CC=1SC(=CC1)C#C[Si](C)(C)C
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent of the filtrate was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether twice
WASH
Type
WASH
Details
The resultant solution was washed with water three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(#C)C=1SC(=CC1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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